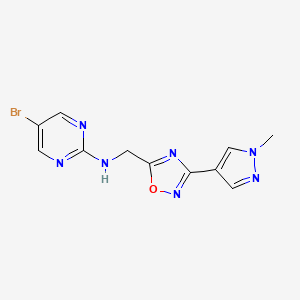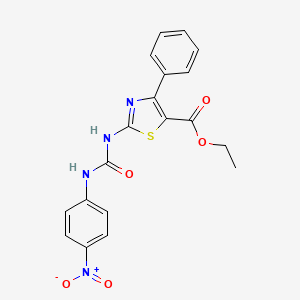
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a fascinating compound that plays a significant role in various scientific fields, such as chemistry, biology, and medicine. The compound features a complex molecular structure, which includes a bromine atom, a pyrazole ring, an oxadiazole group, and a pyrimidine ring, making it a unique and valuable entity for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine, researchers often start with the synthesis of the intermediate compounds. This involves the preparation of 1-methyl-1H-pyrazole and 1,2,4-oxadiazole under controlled conditions. These intermediates are then reacted with the appropriate pyrimidine derivative and brominating agent. The process usually involves multiple steps, including halogenation, condensation, and nucleophilic substitution.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reactors ensure higher yields and greater efficiency. Strict control over reaction parameters, including temperature, pressure, and reagent concentration, is essential to maintain the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its bromine atom, pyrazole ring, and oxadiazole group provide multiple reactive sites for different types of reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate, hydrogen gas, and halogenating agents are commonly used in these reactions. For example, oxidation reactions might involve the use of potassium permanganate in an aqueous or organic solvent under controlled temperature and pH conditions.
Major Products Formed: Oxidation of the compound can lead to the formation of corresponding oxides, while reduction reactions may result in the production of hydrogenated derivatives. Substitution reactions often yield various functionalized analogs by replacing the bromine atom or modifying the heterocyclic rings.
Scientific Research Applications
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine has a broad range of applications across several scientific disciplines.
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules
Biology: In biology, the compound serves as a molecular probe for studying biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme activities, protein-protein interactions, and cellular signaling pathways.
Medicine: The compound's potential medicinal properties are of great interest. It is being studied for its therapeutic effects, such as anticancer, antimicrobial, and antiviral activities. Researchers are exploring its mechanism of action and efficacy in preclinical and clinical trials.
Industry: Industrial applications include its use as a precursor for the production of advanced materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine involves multiple molecular targets and pathways.
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.
Pathways Involved: By modulating key signaling pathways, the compound can induce apoptosis in cancer cells, inhibit microbial growth, or suppress viral replication. Its effects on these pathways are being extensively studied to understand its full therapeutic potential.
Comparison with Similar Compounds
Comparing 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine with similar compounds highlights its uniqueness and advantages.
Similar Compounds: Similar compounds include other brominated pyrimidine derivatives and heterocyclic compounds containing pyrazole or oxadiazole rings. Examples are 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine and N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine.
Uniqueness: The presence of the bromine atom and the specific arrangement of the heterocyclic rings give this compound distinct properties, such as enhanced reactivity and stability. These characteristics make it more versatile for various applications and research purposes.
This compound’s multifaceted nature ensures it remains a subject of continued scientific interest, promising new discoveries and applications across diverse fields. It exemplifies the beauty of chemistry in creating complex and functional molecules with wide-ranging implications.
Properties
IUPAC Name |
5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOATNODXXFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B2481556.png)

![N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine](/img/structure/B2481559.png)
![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![({[1,1'-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate](/img/structure/B2481561.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)
![N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2481564.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2481568.png)

